16,16-dimetil-PGE1

Descripción general

Descripción

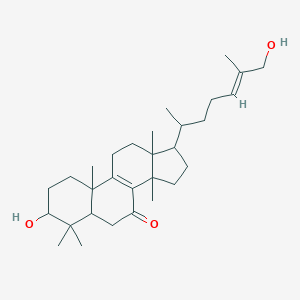

16,16-dimetil Prostaglandina E1 es un análogo sintético de Prostaglandina E1, conocido por su estabilidad metabólica y potentes actividades biológicas. Este compuesto es particularmente notable por su capacidad para inducir contracciones en el músculo liso vascular humano y su potencia mejorada en comparación con las prostaglandinas naturales .

Aplicaciones Científicas De Investigación

16,16-dimetil Prostaglandina E1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los análogos de prostaglandinas y sus propiedades químicas.

Biología: El compuesto se emplea en estudios relacionados con la contracción del músculo liso y la biología vascular.

Medicina: Tiene posibles aplicaciones terapéuticas en afecciones que requieren la modulación de la actividad del músculo liso, como el asma y las enfermedades vasculares.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y como herramienta en el descubrimiento de fármacos .

Mecanismo De Acción

16,16-dimetil Prostaglandina E1 ejerce sus efectos uniéndose a los receptores de prostaglandinas en la superficie de las células diana. Esta unión activa vías de señalización intracelular que conducen a diversas respuestas fisiológicas, como la contracción del músculo liso. El compuesto es particularmente potente en la contracción del músculo liso traqueal, bronquial y bronquiolar .

Compuestos similares:

Prostaglandina E1: La contraparte natural con actividades biológicas similares pero menor estabilidad metabólica.

Prostaglandina F2α: Otra prostaglandina con diferentes afinidades de receptores y efectos fisiológicos.

Gemeprost: Un análogo de la prostaglandina E1 utilizado para la dilatación cervical y la interrupción del embarazo.

Singularidad: 16,16-dimetil Prostaglandina E1 es única debido a su mayor estabilidad metabólica y mayor potencia para inducir contracciones del músculo liso en comparación con sus homólogos naturales y sintéticos .

Análisis Bioquímico

Biochemical Properties

16,16-dimethyl-PGE1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce bronchoconstriction and vascular smooth muscle contractions . This suggests that 16,16-dimethyl-PGE1 interacts with the proteins and enzymes involved in muscle contraction.

Cellular Effects

16,16-dimethyl-PGE1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress indomethacin-induced cellular elongation .

Dosage Effects in Animal Models

The effects of 16,16-dimethyl-PGE1 vary with different dosages in animal models. For instance, it has been shown that 16,16-dimethyl-PGE1 can accelerate the recovery of blood pressure and heart rate in Sprague Dawley rats after acute hemorrhage

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 16,16-dimetil Prostaglandina E1 implica varios pasos, comenzando con el precursor de prostaglandina adecuadoLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la estereoquímica y el rendimiento deseados .

Métodos de producción industrial: La producción industrial de 16,16-dimetil Prostaglandina E1 sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia, el rendimiento y la pureza, y a menudo implica técnicas avanzadas como la síntesis de flujo continuo y la cromatografía líquida de alto rendimiento para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: 16,16-dimetil Prostaglandina E1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Las reacciones de reducción pueden afectar los grupos carbonilo.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o carboxilo

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Prostaglandin E1: The natural counterpart with similar biological activities but less metabolic stability.

Prostaglandin F2α: Another prostaglandin with different receptor affinities and physiological effects.

Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.

Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .

Propiedades

IUPAC Name |

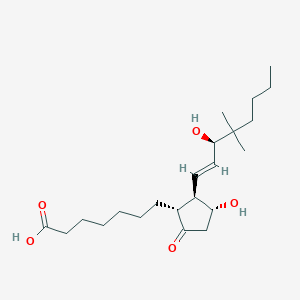

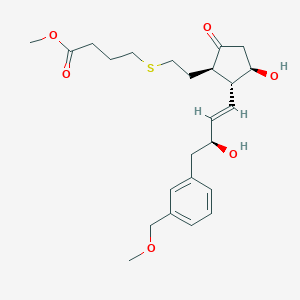

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

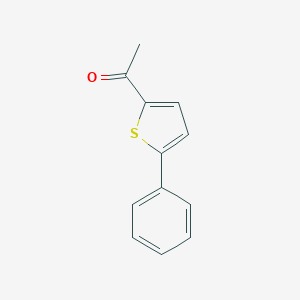

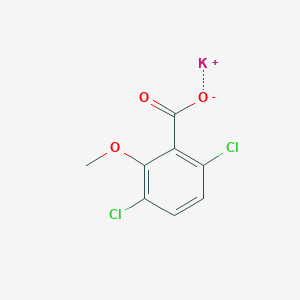

Feasible Synthetic Routes

Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?

A: 16,16-dimethyl-PGE1, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, 16,16-dimethyl-PGE1 interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []

Q2: What is the role of 16,16-dimethyl-PGE1 in cardiovascular response to hemorrhage?

A: Studies in rats demonstrate that 16,16-dimethyl-PGE1, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of 16,16-dimethyl-PGE1 appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []

Q3: How does the uterine stimulant activity of 16,16-dimethyl-PGE1 compare to other prostaglandins?

A: In vivo studies using rat uteri have shown that 16,16-dimethyl-PGE1 exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, 16,16-dimethyl-PGE1 also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.

Q4: Can 16,16-dimethyl-PGE1 be used for termination of pregnancy?

A: Research suggests that 16,16-dimethyl-PGE1 methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)